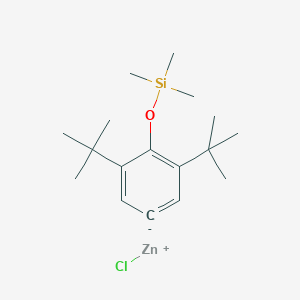
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is a complex organozinc compound. It is known for its unique structure, which includes a zinc ion coordinated with a chlorozinc cation and a bulky organic ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane typically involves the reaction of zinc chloride with 2,6-ditert-butylphenol and trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorozinc group can be replaced by other nucleophiles.
Oxidation and Reduction: The zinc center can undergo oxidation and reduction reactions, altering the oxidation state of the metal and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organozinc derivatives, while oxidation reactions can produce zinc oxides or other oxidized species.
Scientific Research Applications
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane involves the coordination of the zinc ion with various ligands, which can alter the electronic properties of the compound and facilitate different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Zinc Chloride: A simpler zinc compound that lacks the bulky organic ligand but shares some reactivity characteristics.
Trimethylsilyl Chloride: A reagent used in the synthesis of the compound, known for its role in protecting groups in organic synthesis.
2,6-Ditert-butylphenol: The organic ligand in the compound, which can also form other organometallic complexes.
Uniqueness
Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is unique due to its combination of a zinc ion with a bulky organic ligand and a trimethylsilyl group. This structure imparts specific reactivity and stability characteristics that are not found in simpler zinc compounds .
Properties
CAS No. |
112303-91-0 |
|---|---|
Molecular Formula |
C17H29ClOSiZn |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C17H29OSi.ClH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18-19(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1 |
InChI Key |
UJWPKCCTMNHCMS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)O[Si](C)(C)C.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















